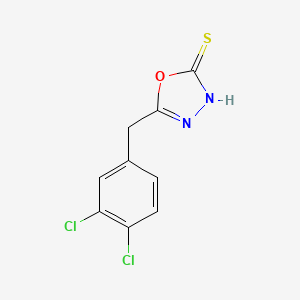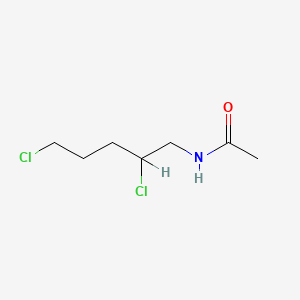![molecular formula C13H12ClF3N2O2 B1620984 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-04-0](/img/structure/B1620984.png)
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H12ClF3N2O2 and its molecular weight is 320.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Environmental Persistence and Toxicity
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment
A review highlighted the environmental presence and toxicity of Triclosan (TCS), a compound sharing structural similarities with oxadiazoles, underscoring the widespread detection of such compounds in various environmental compartments. This study elaborates on the partial elimination of TCS in sewage treatment plants, leading to its detection in water and sediments, and discusses its potential transformation into more toxic and persistent compounds, including chlorinated phenols and biphenyl ethers (G. Bedoux et al., 2012).
2. Therapeutic Potential and Pharmacology
A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
This comprehensive review underscores the significance of the 1,3,4-oxadiazole ring in the development of compounds with a wide range of bioactivities, including anticancer, antibacterial, and anti-inflammatory effects. It discusses the structural feature of the oxadiazole ring which enables effective binding with enzymes and receptors in biological systems, highlighting the therapeutic potential of these compounds in medicinal chemistry (G. Verma et al., 2019).
3. Synthetic Approaches and Biological Oriented Drug Synthesis
Біологічно орієнтований синтез ліків (BIODS) на основі гетерилпохідних 2,5-дизаміщених 1,3,4-оксадіазолів (Частина 1)
This review focuses on the synthesis methods and biological activities of heterocyclic systems containing a 1,3,4-oxadiazole nucleus. It emphasizes the wide range of synthesis methods and the significant antitumor, antifungal, and antibacterial activities of these compounds, showing their importance in biologically oriented drug synthesis (Y. Karpenko et al., 2020).
4. Metal-Ion Sensing Applications
Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles An Integrative Review
This review provides an overview of the synthetic strategies for 1,3,4-oxadiazole derivatives and their applications as metal-ion sensors. It discusses the photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites of these molecules, making them a prominent choice for the development of chemosensors (D. Sharma et al., 2022).
Propriétés
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c1-12(2,7-14)11-18-10(19-21-11)8-3-5-9(6-4-8)20-13(15,16)17/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUZQUKCJVFBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381871 | |
| Record name | 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680216-04-0 | |
| Record name | 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1620902.png)
![1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B1620904.png)
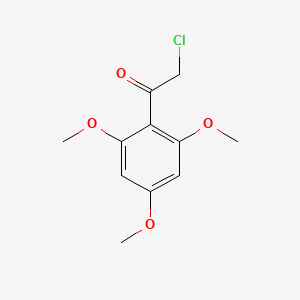
![4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1620906.png)
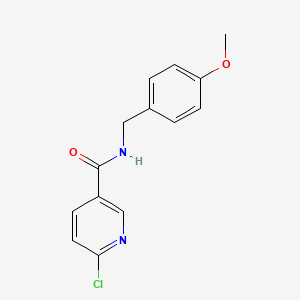
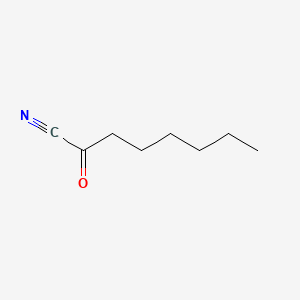
![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)
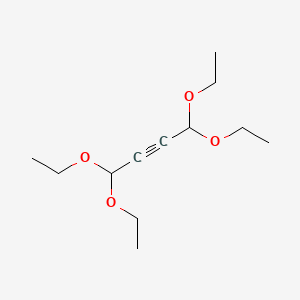

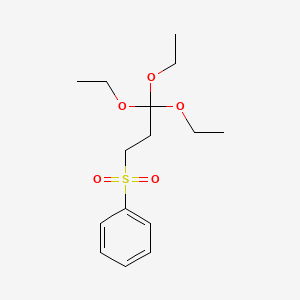
![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)
